2-(4-Tert-butylphenoxy)acetohydrazide
Overview
Description
2-(4-Tert-butylphenoxy)acetohydrazide is an organic compound with the molecular formula C12H18N2O2. It is characterized by the presence of a tert-butyl group attached to a phenoxy ring, which is further connected to an acetohydrazide moiety. This compound is known for its versatile applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylphenoxy)acetohydrazide typically involves the reaction of 4-tert-butylphenol with chloroacetic acid to form 2-(4-tert-butylphenoxy)acetic acid. This intermediate is then converted to its corresponding acyl chloride using thionyl chloride. The final step involves the reaction of the acyl chloride with hydrazine hydrate to yield this compound.
Reaction Conditions:
Step 1: 4-tert-butylphenol reacts with chloroacetic acid in the presence of a base such as sodium hydroxide.
Step 2: The resulting 2-(4-tert-butylphenoxy)acetic acid is treated with thionyl chloride to form the acyl chloride.
Step 3: The acyl chloride is then reacted with hydrazine hydrate under reflux conditions to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Tert-butylphenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenoxy ring.
Scientific Research Applications
2-(4-Tert-butylphenoxy)acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Tert-butylphenoxy)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2-(4-Tert-butylphenoxy)acetohydrazide can be compared with other similar compounds, such as:
2-(4-Methylphenoxy)acetohydrazide: Similar structure but with a methyl group instead of a tert-butyl group.
2-(4-Chlorophenoxy)acetohydrazide: Contains a chlorine atom on the phenoxy ring.
2-(4-Nitrophenoxy)acetohydrazide: Features a nitro group on the phenoxy ring.
Uniqueness:
- The presence of the tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and interactions with molecular targets. This makes it distinct from other similar compounds with different substituents on the phenoxy ring.
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)acetohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)9-4-6-10(7-5-9)16-8-11(15)14-13/h4-7H,8,13H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKRKACSPUJPKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354230 | |
Record name | 2-(4-tert-butylphenoxy)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75843-50-4 | |
Record name | 2-(4-tert-butylphenoxy)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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